![molecular formula C12H12N2O4S2 B4685013 methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate](/img/structure/B4685013.png)
methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate
Overview
Description
Methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate, also known as MPTC, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Mechanism of Action
Methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate exerts its effects by inhibiting various enzymes and signaling pathways. For example, this compound inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. This compound also inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and are implicated in cancer progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and migration of cancer cells, reduce the production of inflammatory cytokines, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate in lab experiments is its specificity for certain enzymes and signaling pathways, which allows for targeted inhibition of these pathways. However, this compound may have off-target effects on other enzymes and pathways, which can complicate interpretation of results. In addition, this compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy in experiments.
Future Directions
There are several future directions for research on methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of this compound in combination with other drugs or therapies for cancer treatment or neuroprotection. Further research is also needed to elucidate the mechanisms underlying the effects of this compound on various enzymes and signaling pathways.
Scientific Research Applications
Methyl 3-{[(4-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxylate has shown potential in various research applications, including cancer treatment, inflammation, and neurological disorders. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines. In addition, this compound has shown promise in the treatment of neurological disorders such as Alzheimer's disease by inhibiting the activity of acetylcholinesterase.
properties
IUPAC Name |
methyl 3-(pyridin-4-ylmethylsulfamoyl)thiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-18-12(15)11-10(4-7-19-11)20(16,17)14-8-9-2-5-13-6-3-9/h2-7,14H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULHYFPBZDBKKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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